Product packaging for Ethyl hydroperoxide(Cat. No.:CAS No. 3031-74-1)

Ethyl hydroperoxide

Cat. No.: B1197342
CAS No.: 3031-74-1
M. Wt: 62.07 g/mol
InChI Key: ILHIHKRJJMKBEE-UHFFFAOYSA-N
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Description

Contextualization within Organic Peroxide Chemistry and its Subclasses

Organic peroxides are a broad class of organic compounds distinguished by the presence of a peroxide functional group (-O-O-). Within this class, hydroperoxides are specifically defined by the C-O-OH structural motif, where a carbon atom is bonded to an oxygen atom, which is then bonded to a hydroxyl group fishersci.com. Ethyl hydroperoxide (hydroperoxyethane) exemplifies this subclass, featuring an ethyl group attached to the hydroperoxide functional group wikipedia.org.

This structural arrangement imparts distinct thermal and kinetic behaviors to this compound compared to its inorganic analogue, hydrogen peroxide (H₂O₂) . While hydrogen peroxide (H₂O₂) is the simplest inorganic peroxide, organic hydroperoxides like this compound, mthis compound (CH₃OOH), tert-butyl hydroperoxide ((CH₃)₃COOH), and cumene (B47948) hydroperoxide (C₆H₅C(CH₃)₂OOH) exhibit varied stabilities and reactivities influenced by their alkyl or aryl substituents wikipedia.orgwikipedia.org. For instance, this compound is a colorless liquid that is miscible with water and diethyl ether wikipedia.orglookchem.comchemicalbook.com. Its molecular formula is C₂H₆O₂, and its molecular weight is approximately 62.07 g/mol . wikipedia.orglookchem.comchembk.com

The general properties of this compound are summarized in the table below:

PropertyValue
IUPAC NameHydroperoxyethane nih.gov
Molecular FormulaC₂H₆O₂ wikipedia.orglookchem.comnih.gov
Molecular Weight62.07 g/mol wikipedia.orglookchem.comchembk.com
CAS Number3031-74-1 wikipedia.orgnih.govwikidata.org
AppearanceColorless liquid wikipedia.orglookchem.comchembk.com
MiscibilityMiscible with water and diethyl ether wikipedia.orglookchem.comchemicalbook.com
Melting Point-100 °C wikipedia.orglookchem.comchembk.com
Boiling Point40.6 °C (rough estimate) lookchem.comchembk.com
Density0.9490 lookchem.comchembk.com
Vapor Pressure27.4 mmHg at 25°C lookchem.com

Significance in Chemical Kinetics and Reaction Mechanism Elucidation

This compound is a key reactive oxygen species, crucial for understanding chemical kinetics and elucidating reaction mechanisms in diverse environments, including combustion and atmospheric chemistry sandia.govresearchgate.net. Its significance stems from its ability to readily decompose and generate free radicals, which are central to many chemical processes .

In combustion chemistry, alkyl hydroperoxides, including this compound, are recognized as important intermediates in the oxidation of hydrocarbons sandia.govresearchgate.netnih.gov. The unimolecular decomposition of this compound (CH₃CH₂OOH) primarily proceeds via the direct O-O bond dissociation, forming ethyl alkoxy radicals (CH₃CH₂O•) and hydroxyl radicals (OH•) nih.govacs.org. This pathway accounts for over 99% of the branching ratio in the temperature range of 300 to 1000 K nih.govacs.org. The rate constant for this dominant decomposition channel has been theoretically predicted nih.govacs.org.

Unimolecular Decomposition of this compound (CH₃CH₂OOH) nih.govacs.org CH₃CH₂OOH → CH₃CH₂O• + OH•

In atmospheric chemistry, this compound is formed, for example, from the ozonolysis of biogenic volatile organic compounds, which leads to Criegee intermediates that react with water to form α-hydroxyalkyl hydroperoxides acs.org. The decomposition of this compound in the presence of ferrous ions (Fe²⁺) in acidic aqueous solutions (pH 2) has been shown to produce alkoxy radicals (RO•) rather than hydroxyl radicals (OH•) acs.org. This reaction is slower than acid-catalyzed decomposition, which can occur within seconds in aqueous aerosols acs.org. This compound also serves as a "radical reservoir," influencing oxidative processes researchgate.net.

Historical Development of Research Perspectives on Alkyl Hydroperoxides

The study of alkyl hydroperoxides has evolved significantly, driven by their ubiquitous presence and reactivity in various chemical systems. Early investigations into these compounds laid the groundwork for understanding their fundamental properties and decomposition pathways acs.org. Historically, research focused on their formation and their role in autoxidation processes, which involve the reaction of organic compounds with molecular oxygen sandia.govresearchgate.net.

The importance of hydroperoxides in combustion processes, particularly in two-stage fuel ignition in internal combustion engines, has been a long-standing area of inquiry sandia.govresearchgate.net. The development of advanced diagnostic techniques, such as tunable synchrotron vacuum ultraviolet photoionization mass spectrometry and infrared cavity ring-down spectroscopy, has significantly enhanced the ability to detect and quantify these reactive species in complex combustion environments, leading to a deeper mechanistic understanding sandia.govresearchgate.net.

Synthetic approaches to alkyl hydroperoxides have also progressed. While initial methods often suffered from low yields or the formation of undesirable side products, more efficient methodologies have been developed. For instance, recent advancements include the synthesis of primary and secondary alkyl hydroperoxides through the alkylation of 1,1-dihydroperoxides followed by hydrolysis researchgate.net.

Scope of Current Academic Inquiry into this compound Transformations

Current academic inquiry into this compound transformations spans several active research areas, leveraging advanced computational and experimental techniques to unravel its complex chemistry.

In combustion kinetics , researchers continue to investigate the detailed reaction pathways of this compound, especially its unimolecular decomposition and its role in the oxidation of light alkanes like ethane (B1197151) nih.govacs.orgosti.gov. Theoretical studies, employing methods such as ab initio calculations combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are crucial for predicting rate constants and understanding the dominant decomposition channels over a range of temperatures nih.govacs.org.

Atmospheric chemistry remains a significant focus, with studies exploring the formation and fate of this compound in the atmosphere. This includes its generation from Criegee intermediates and its reactions with various atmospheric species, such as metal ions in aqueous aerosols acs.orgresearchgate.net. Computational mechanistic studies are also being performed to understand the unimolecular dissociation and bimolecular reactions of this compound with other atmospheric components, such as methane (B114726) researchgate.net.

Furthermore, research is exploring the catalytic synthesis of this compound. For example, the photocatalytic oxidation of ethane to produce this compound using visible-light-responsive catalysts like Au/WO₃ is an area of active investigation, aiming for more efficient and sustainable chemical production routes researchgate.netrsc.org. This highlights the ongoing efforts to develop novel synthetic pathways for this compound and explore its utility as a chemical intermediate and a source of reactive oxygen species in various applications chembk.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2 B1197342 Ethyl hydroperoxide CAS No. 3031-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroperoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHIHKRJJMKBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70184402
Record name Ethyl hydroperoxide
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Molecular Weight

62.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3031-74-1
Record name Hydroperoxide, ethyl
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Record name Ethyl hydroperoxide
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Record name Ethyl hydroperoxide
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Record name Ethyl hydroperoxide
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Record name ETHYL HYDROPEROXIDE
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Synthesis and Formation Pathways of Ethyl Hydroperoxide

Laboratory and Controlled Synthesis Methodologies for Mechanistic Probes

Controlled synthesis methods are crucial for studying the compound's properties and reaction mechanisms.

Ethyl hydroperoxide can be synthesized via the peroxidation of ethanol (B145695). While the direct, clean synthesis of this compound from ethanol and hydrogen peroxide can be challenging and may lead to a mixture of products, including acetaldehyde (B116499) and acetic acid, it is a recognized pathway. sciencemadness.org In general, hydroperoxides can be generated from alcohols using hydrogen peroxide under acid-catalyzed conditions, following an SN1 mechanism which favors tertiary alcohols for higher yields. ucl.ac.uk

Catalytic reactions involving ethane (B1197151) and its derivatives provide routes to this compound. One method involves the catalytic reaction of ethane with hydrogen peroxide. wikipedia.orglookchem.com For instance, Fe- and Cu-containing ZSM-5 catalysts have been shown to be effective for the partial oxidation of ethane with hydrogen peroxide, yielding oxygenates including this compound. cardiff.ac.ukresearchgate.net This process can achieve combined oxygenate selectivities and productivities of up to 95.2% and 65 mol kgcat⁻¹ h⁻¹ respectively. cardiff.ac.uk

Photochemical and photocatalytic methods offer mild conditions for the synthesis of this compound from ethane. rsc.org

Photocatalytic Oxidation of Ethane: this compound can be formed by the photocatalytic oxidation of ethane (CH₃CH₃ + O₂ → CH₃CH₂OOH). wikipedia.orglookchem.com Recent advancements have demonstrated highly efficient visible-light-responsive photocatalysts, such as Au/WO₃, for this conversion. rsc.orgrsc.orgmtu.edunih.gov

Under visible light irradiation at room temperature, an impressive yield of 1887 µmol gcat⁻¹ in two hours has been achieved. rsc.orgrsc.orgmtu.edunih.govresearchgate.net

Introducing thermal energy into the photocatalytic system further enhances production, with yields increasing six times to 11,233 µmol gcat⁻¹ at 100 °C, and an apparent quantum efficiency of 17.9% at 450 nm. rsc.orgrsc.orgmtu.edunih.govresearchgate.netmtu.edu This thermo-photocatalytic approach leads to high selectivity (63.6%) for this compound. mtu.edu

The following table summarizes key findings from photocatalytic ethane oxidation:

CatalystIrradiation TypeTemperature (°C)Yield (µmol gcat⁻¹ in 2h)Apparent Quantum Efficiency (%)Selectivity (%)
Au/WO₃Visible LightRoom Temperature1887 rsc.orgrsc.orgmtu.edunih.govresearchgate.netNot specifiedNot specified
Au/WO₃Visible Light10011,233 rsc.orgrsc.orgmtu.edunih.govresearchgate.netmtu.edu17.9 at 450 nm rsc.orgrsc.orgmtu.edunih.govresearchgate.netmtu.edu63.6 mtu.edu

Gamma-Irradiation of Ethane-Oxygen Solutions: Studies involving the gamma-radiolysis of ethane-oxygen solutions at room temperature have shown the formation of this compound, alongside acetaldehyde, ethanol, and hydrogen peroxide. rsc.org This formation was observed at neutral and alkaline pH (5.5 and 10), but not at low pH (1.2). rsc.org

Ozonolysis of unsaturated organic compounds is another pathway for hydroperoxide formation, particularly in the presence of protic solvents like alcohols or water. google.com In the gas-phase ozonolysis of ethyl vinyl ketone (an α,β-unsaturated ketone), this compound has been identified as a reaction product. rsc.orgresearchgate.net This reaction contributes to the formation of organic acids in the atmosphere. rsc.org Furthermore, this compound has been detected as a conventional peroxide in the gas-phase ozonolysis of isoprene. copernicus.org

Photochemical and Photocatalytic Synthesis Routes from Ethane

Formation Mechanisms in Environmental and Complex Chemical Systems

This compound also forms in complex environments, such as the atmosphere and combustion processes.

Combustion: this compound is known to form in the flame of burning alkanes. wikipedia.orglookchem.com

Atmospheric Chemistry: In the troposphere, the oxidation of volatile organic compounds (VOCs) primarily driven by hydroxyl radicals (OH) leads to the formation of organic peroxy radicals (RO₂). mdpi.comrsc.org In clean environments with low nitrogen oxides (NOx) concentrations, the dominant loss pathway for these RO₂ radicals is their reaction with hydroperoxyl radicals (HO₂), which forms hydroperoxides (ROOH) and terminates the radical reaction chain. mdpi.comrsc.orgresearchgate.net this compound is one such organic hydroperoxide that can be formed in the atmosphere. caltech.educopernicus.org

The cross-reaction between ethyl peroxy radicals (C₂H₅O₂) and hydroperoxyl radicals (HO₂) is a significant pathway for the formation of this compound. mdpi.commdpi.com This reaction is a dominant loss mechanism for RO₂ radicals in low NOx environments, leading to the production of hydroperoxides. mdpi.comrsc.orgresearchgate.net The cross-reaction of C₂H₅O₂ with HO₂ has been measured to have a rate constant of (6.2 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ and produces this compound with a 100% yield. mdpi.commdpi.com

Reactions of Criegee Intermediates with Organic Compounds

Criegee intermediates (CIs), also known as carbonyl oxides, are highly reactive, transient species generated from the ozonolysis of alkenes uni.lunih.govwikipedia.orgfishersci.seiarc.fr. These zwitterionic species play a significant role in atmospheric chemistry, influencing the formation of secondary organic aerosols (SOA) nih.govwikipedia.orguni.lunih.gov. Stabilized Criegee intermediates (SCIs) can undergo bimolecular reactions with various atmospheric trace species, including organic compounds such as alcohols and carboxylic acids wikipedia.orgfishersci.seuni.lu. The reaction of CIs with alcohols is a known pathway for producing functionalized hydroperoxides, specifically α-alkoxyalkyl hydroperoxides (AAAHs) fishersci.seiarc.fracgih.org. For instance, studies have reported rate coefficients for the reactions of CIs like CH₂OO with alcohols such as methanol (B129727) and ethanol, leading to the formation of such hydroperoxide species fishersci.seiarc.fr. Furthermore, carboxylic acids react with CIs to yield hydroperoxide esters, which contribute to SOA formation nih.govuni.lunih.govwikidata.org. An example is the formation of hydroperoxyethyl formate (B1220265) from the reaction of the methyl-substituted Criegee intermediate (CH₃CHOO) with formic acid wikidata.org. While the general mechanism of CI + alcohol leading to hydroperoxides is established within atmospheric chemistry, detailed pathways for the direct formation of this compound (CH₃CH₂OOH) specifically from Criegee intermediates and simple organic compounds like ethane or ethanol are not extensively detailed in the provided literature fishersci.seiarc.fr.

Pathways in Hydrocarbon Combustion and Oxidation Processes

Alkyl hydroperoxides, including this compound (CH₃CH₂OOH), are recognized as important intermediates in the combustion and oxidation processes of hydrocarbons nih.govnih.govuni.lu. This compound itself can be formed in the flame of burning alkanes nih.govwikipedia.org. The uncatalyzed oxidation of ethylbenzene (B125841) (C₈H₁₀) with molecular oxygen proceeds through a radical chain mechanism, where the partial pressure of oxygen directly influences the rates and selectivity of hydroperoxide formation nih.govwikipedia.org. Maintaining specific oxygen partial pressures, such as between 0.1 and 4 psia, has been shown to suppress competing decomposition pathways and enhance the formation of ethylbenzene hydroperoxide nih.govwikipedia.org.

Formation in Low-Temperature Oxidation Regimes

Hydroperoxides are prevalent in the atmospheric oxidation of volatile organic compounds (VOCs) at temperatures around 300 K and in the liquid and gas phase oxidation of fuel components at elevated temperatures, typically between 400 K and 1000 K wikipedia.org. In low-temperature oxidation regimes, alkylperoxy and allylperoxy radicals are formed and become the dominant radical species, whose subsequent reactions primarily lead to the formation of hydroperoxides uni.lu. For example, in the low-temperature oxidation of ethylene (B1197577) by ozone (ozonolysis) within a jet-stirred reactor, conducted in the temperature range of 300 K to 600 K, hydroperoxide species including hydrogen peroxide (H₂O₂), mthis compound (CH₃OOH), and this compound (C₂H₅OOH) have been identified nih.gov. Their temperature-dependent mole fractions have been reported, confirming this compound's presence and formation in these low-temperature oxidation conditions nih.gov. The fundamental chemistry of low-temperature combustion involves initial hydrogen abstraction, followed by the addition of molecular oxygen, and subsequent isomerization or fragmentation reactions that yield partially oxidized intermediates, such as keto-hydroperoxides and other peroxy species guidetopharmacology.org.

Autoxidation Mechanisms of Alkanes and Ethers

Autoxidation is a process involving the direct reaction of molecular oxygen with a hydrocarbon, initiating a radical chain mechanism fishersci.no. This mechanism commences with the abstraction of a hydrogen atom from a relatively weak carbon-hydrogen bond fishersci.no. This process is a significant pathway for the industrial production of various hydroperoxides, including tert-butyl hydroperoxide, cumene (B47948) hydroperoxide, and ethylbenzene hydroperoxide fishersci.no.

Common ethers, such as diethyl ether (C₄H₁₀O), tetrahydrofuran (B95107) (C₄H₈O), and 1,4-dioxane (B91453) (C₄H₈O₂), are also susceptible to autoxidation, leading to the formation of ether hydroperoxides fishersci.no. The accumulation of these compounds can pose significant explosion hazards, particularly during distillation processes fishersci.no.

The oxidation of ethyl t-butyl ether (ETBE, C₆H₁₄O) at low temperatures has been shown to involve hydroperoxide formation nih.govnih.gov. This oxidation process is characterized as a three-step exothermic reaction:

Initial formation of hydroperoxide through the absorption of oxygen.

Thermal decomposition of the formed hydroperoxide.

Subsequent deep oxidation reactions or detonation, driven by reactive free radicals nih.govnih.gov.

A specific hydroperoxide, 1-tert-butoxy-ethyl hydroperoxide (TBEHP), was successfully separated and characterized from the products of ETBE oxidation nih.govnih.gov. Its thermal properties, including an exothermic onset temperature (T₀) and thermal decomposition heat (QDSC), have been determined.

Thermal Characteristics of 1-tert-butoxy-ethyl hydroperoxide (TBEHP) nih.gov

PropertyValueUnit
Exothermic Onset Temperature99.12°C
Thermal Decomposition Heat1523.89J·g⁻¹

OH-Initiated Oxidation of Volatile Organic Compounds (VOCs)

Hydroxyl radicals (OH) are highly reactive species that play a crucial role in initiating the oxidation of volatile organic compounds (VOCs) and other hydrocarbons in the atmosphere nih.gov. This initiation typically involves the abstraction of a hydrogen atom from a carbon-hydrogen bond by the OH radical nih.gov. Such oxidation processes contribute to the formation of various oxygenated organic compounds, including alkyl hydroperoxides, in the early stages of the oxidation sequences nih.gov. This compound is an example of an alkyl hydroperoxide that can be formed through such general hydrocarbon oxidation pathways nih.govnih.govuni.lu. However, specific, detailed reaction pathways for the direct formation of this compound resulting solely from OH-initiated oxidation of volatile organic compounds are not extensively detailed in the provided scientific literature.

Heterogeneous Formation on Aerosol and Mineral Oxide Surfaces

Specific and detailed information regarding the heterogeneous formation of this compound on aerosol and mineral oxide surfaces is not extensively detailed in the provided scientific literature. While the formation of secondary organic aerosols (SOA) from atmospheric reactions involving Criegee intermediates and other organic compounds is a recognized process, and hydroperoxides can contribute to aerosol composition, direct pathways for the formation of this compound through heterogeneous reactions on these surfaces are not explicitly described in the search results.

Formation in Thermohydroxylation Processes

Specific and detailed information concerning the formation of this compound through thermohydroxylation processes is not extensively detailed in the provided scientific literature.

Reactivity and Mechanistic Investigations of Ethyl Hydroperoxide

Unimolecular Decomposition Pathways and Kinetics

Unimolecular decomposition refers to the breakdown of a single ethyl hydroperoxide molecule without interaction with other species. This process is a key initiation step in many oxidation reactions due to the relatively weak O-O bond.

The primary and most dominant unimolecular decomposition pathway for this compound is the homolytic cleavage of the O-O bond. This process yields an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH). Computational studies have shown that this direct bond dissociation accounts for over 99% of the branching ratio across a wide temperature range, specifically from 300 to 1000 K acs.orgnih.gov.

The rate constant for this dominant unimolecular decomposition pathway (CH₃CH₂OOH → CH₃CH₂O• + •OH) at 1 atm can be expressed by the following Arrhenius-like equation acs.orgnih.gov:

k₁ = 9.26 × 10⁵²T⁻¹¹.⁹¹exp(−26879/T) s⁻¹

This equation highlights the strong temperature dependence of the decomposition rate.

While O-O bond homolysis is overwhelmingly dominant, other unimolecular dissociation channels involving C-O, O-H, C-C, or C-H bond cleavages are theoretically possible but are significantly less favored energetically for this compound itself nih.govmdpi.com. The O-O bond in peroxides is generally weaker and more susceptible to homolytic cleavage compared to typical C-C, C-H, or C-O bonds mdpi.comnih.gov. For instance, the formation of radicals via homolytic fission of C-C, C-H, or C-O bonds typically requires higher energy input mdpi.com. Computational studies exploring unimolecular dissociation pathways of this compound primarily focus on the O-O cleavage due to its energetic favorability researchgate.netresearchgate.net.

The rate of unimolecular decomposition of this compound is highly sensitive to both temperature and pressure. As indicated by the rate constant expression (k₁ = 9.26 × 10⁵²T⁻¹¹.⁹¹exp(−26879/T) s⁻¹), an increase in temperature significantly accelerates the decomposition rate acs.orgnih.gov. Higher temperatures provide the necessary activation energy to overcome the barrier for O-O bond cleavage, leading to faster molecular motions and increased decomposition chemicals.co.uk.

Computational studies have calculated the rate constants for the reaction CH₃CH₂OOH → CH₃CH₂O• + •OH at various temperatures and pressures, providing a comprehensive understanding of its kinetic behavior under different experimental conditions acs.orgnih.gov. For instance, in the context of hydroperoxide formation from ethylbenzene (B125841) oxidation, maintaining specific oxygen partial pressures can influence formation rates and suppress competing decomposition pathways, underscoring the role of pressure .

This compound exhibits specific thermal stability characteristics. It is reported to decompose at 107°C with an enthalpy of -611 J/g . The decomposition process is characterized by a broad decomposition peak, indicating a gradual release of heat rather than a sharp, sudden exotherm . This lower thermal stability, compared to some other organic peroxides like ozonides, makes EtOOH less hazardous in highly exothermic reactions but can limit its use in high-temperature processes .

The thermal decomposition of hydroperoxides is a critical initiation step in autoxidation processes, although the unimolecular scission of the O-O bond is generally slow due to a relatively high energy barrier and can be inefficient in generating free radicals, especially in condensed phases where radical recombination within a solvent cage is facile wiley-vch.de. Related hydroperoxides, such as 1-tert-butoxy-ethyl hydroperoxide (TBEHP), show an exothermic onset temperature (T₀) of 99.12 °C and a thermal decomposition heat (Q_DSC) of 1523.89 J/g, providing comparative insights into the thermal behavior of similar compounds epa.gov.

Table 1: Thermal Decomposition Parameters of this compound

ParameterValueReference
Decomposition Temperature107 °C
Enthalpy of Decomposition-611 J/g
Nature of Decomposition PeakBroad, gradual heat release

Influence of Temperature and Pressure on Unimolecular Decomposition Rates

Bimolecular Reaction Mechanisms with Key Chemical Species

Beyond unimolecular decomposition, this compound can engage in bimolecular reactions with various chemical species, influencing its fate and role in complex chemical systems.

While this compound itself can undergo unimolecular decomposition, a significant aspect of its chemistry, particularly in atmospheric contexts, involves its formation through the reaction of ethyl peroxy radicals (C₂H₅O₂) with hydroperoxyl (HO₂) radicals. This cross-reaction is a well-documented pathway for the generation of this compound, with studies indicating a 100% yield under controlled conditions researchgate.net.

The reaction can be represented as: C₂H₅O₂• + HO₂• → C₂H₅OOH + O₂ researchgate.netresearchgate.net

This reaction is a common pathway for the formation of organic hydroperoxides (ROOH) from organic peroxy radicals (RO₂) and hydroperoxyl radicals (HO₂) researchgate.netrsc.org. The rate constants for the cross-reaction of C₂H₅O₂ radicals with HO₂ radicals have been measured, indicating its efficiency in producing this compound researchgate.net.

Table 2: Formation Reaction of this compound with HO₂ Radicals

ReactantsProductsYieldRate Constant (cm³·molecule⁻¹·s⁻¹)Reference
C₂H₅O₂• + HO₂•C₂H₅OOH + O₂100%(6.2 ± 0.2) × 10⁻¹² researchgate.net

It is important to note that the provided literature primarily details the formation of this compound from ethyl peroxy radicals and HO₂ radicals. Direct bimolecular reactions where this compound reacts with HO₂ radicals as a reactant, rather than being a product, are not explicitly detailed within the scope of the provided search results.

Reactions with Hydroxyl (OH) Radicals and Hydrogen Atoms

This compound undergoes reactions with highly reactive species such as hydroxyl (OH) radicals and hydrogen atoms, which are significant in atmospheric chemistry and combustion processes.

Reactions with Hydroxyl (OH) Radicals: Hydroxyl radicals are potent oxidizing agents that initiate the atmospheric degradation of hydroperoxides. copernicus.org The reaction between EHP and OH radicals typically proceeds via hydrogen abstraction. Possible abstraction sites include the hydrogen atoms on the alkyl group (CH₃ or CH₂) and the hydroperoxidic hydrogen (-OOH). For hydroperoxides, abstraction from the hydroperoxidic (-OOH) group is often thermodynamically and kinetically favored. copernicus.org Computational studies suggest that the hydroxyl radical can abstract hydrogen from methane (B114726), initiating a chain process that involves hydroperoxides. researchgate.net

Reactions with Hydrogen Atoms: The reactions of hydrogen atoms with this compound (CH₃CH₂OOH) have been investigated theoretically to understand their kinetics and dominant pathways across a range of temperatures. At lower temperatures, specifically below 350 K, the primary reaction channel involves hydrogen abstraction from the hydroxyl (-OH) group of this compound. figshare.comsci-hub.se As the temperature increases above 350 K, an alternative pathway, the OH-transfer channel, becomes dominant. figshare.comsci-hub.se Furthermore, at temperatures below 600 K, the reaction pathway leading to the formation of molecular hydrogen (H₂), ethoxy radical (CH₃CH₂O•), and a hydroxyl radical (•OH) is significant, exhibiting a maximum branching ratio around 350 K. figshare.comsci-hub.se

Table 1: Dominant Channels for H-atom Reaction with this compound (CH₃CH₂OOH)

Temperature RangeDominant Reaction ChannelProductsBranching Ratio (Max)Reference
< 350 KH-abstraction from OH groupNot specified- figshare.comsci-hub.se
> 350 KOH-transferNot specified- figshare.comsci-hub.se
< 600 KH₂ + CH₃CH₂O• + •OH formationH₂, CH₃CH₂O•, •OH~0.3 (around 350 K) figshare.comsci-hub.se

Reactions with Triplet Oxygen [O(³P)] Atoms

Triplet oxygen atoms, O(³P), are present in various atmospheric layers and can react with organic hydroperoxides. tandfonline.com Theoretical investigations into the reactions of O(³P) atoms with this compound (CH₃CH₂OOH) have revealed specific mechanistic insights and dominant reaction pathways depending on the temperature. tandfonline.comfigshare.com

Computational studies, utilizing methods such as M06-2x/aug-cc-pVQZ and CCSD(T)/CBS, indicate that hydrogen abstraction channels, particularly those involving the formation of reactant complexes, are kinetically favored. tandfonline.comfigshare.com The site of hydrogen abstraction varies with temperature:

Below 500 K: The dominant channel for the O(³P) + CH₃CH₂OOH reaction is hydrogen abstraction from the CH₂ group. tandfonline.comfigshare.com

Between 600 K and 1300 K: The dominant channel shifts to hydrogen abstraction from the OH group. tandfonline.comfigshare.com

Interactions with Alkyl Peroxy Radicals and Alkoxy Radicals

This compound's interactions with alkyl peroxy radicals (ROO•) and alkoxy radicals (RO•) are fundamental to its role in radical chain processes, particularly in oxidation and combustion.

Reactions with Alkyl Peroxy Radicals (ROO•): Alkyl peroxy radicals are key intermediates in hydrocarbon oxidation. The cross-reaction between ethylperoxy radicals (C₂H₅O₂•) and hydroperoxyl radicals (HO₂•) is a significant pathway for the formation of this compound (C₂H₅OOH), with a reported yield of 100%. researchgate.net This reaction represents a chain propagation step. The rate constant for this cross-reaction has been measured at (6.2 ± 0.2) × 10⁻¹² cm³•molecule⁻¹•s⁻¹. researchgate.net

The self-reaction of C₂H₅O₂• radicals can proceed through multiple channels, including a termination channel that yields stable products like acetaldehyde (B116499) (CH₃CHO) and ethanol (B145695) (C₂H₅OH), and a non-termination channel that produces two ethoxy radicals (C₂H₅O•). researchgate.net The rate constant for the self-reaction of C₂H₅O₂• has been reported as (1.0 ± 0.2) × 10⁻¹³ cm³•molecule⁻¹•s⁻¹. researchgate.net

The bimolecular self-reaction of secondary alkylperoxy radicals can involve a tetroxide intermediate, which can decompose to either molecular products (as described by the Russell mechanism) or to radical products, such as alkoxy radicals. cdnsciencepub.com Alkylperoxy radicals can also undergo intramolecular hydrogen atom transfer (isomerization) to form hydroperoxide alkyl radicals. nih.gov

Reactions with Alkoxy Radicals (RO•): Alkoxy radicals are generated from various radical reactions, including the self-reaction of peroxy radicals. acs.org These radicals are highly reactive and can abstract hydrogen atoms from hydroperoxides. For instance, the abstraction of the hydroperoxidic hydrogen from hydroperoxides by alkoxy radicals has a reported rate constant of approximately 4 × 10⁶ M⁻¹s⁻¹ at 30°C. cdnsciencepub.com This reaction exhibits a deuterium (B1214612) isotope effect, with a kH/kD ratio of approximately 5. cdnsciencepub.com Alkoxy radicals can also react with molecular oxygen, undergo isomerization via intramolecular hydrogen shifts, or decompose through bond fission. acs.org Furthermore, interactions between peroxy (ROO•) and alkoxy (RO•) radicals can lead to the formation of stable R'OOOR adducts. acs.org

Table 2: Kinetic Parameters for Reactions Involving Ethyl Peroxy and Alkoxy Radicals

Reaction TypeSpecies InvolvedRate Constant (at 30°C)NotesReference
Cross-reactionC₂H₅O₂• + HO₂•(6.2 ± 0.2) × 10⁻¹² cm³•molecule⁻¹•s⁻¹Produces C₂H₅OOH (100% yield) researchgate.net
Self-reactionC₂H₅O₂• + C₂H₅O₂•(1.0 ± 0.2) × 10⁻¹³ cm³•molecule⁻¹•s⁻¹Can lead to acetaldehyde/ethanol or ethoxy radicals researchgate.net
H-abstractionRO• + ROOH (hydroperoxidic H)~4 × 10⁶ M⁻¹s⁻¹Deuterium isotope effect kH/kD ≈ 5 cdnsciencepub.com

Acid-Catalyzed Decomposition Pathways

The decomposition of this compound, like other organic hydroperoxides, can be significantly influenced by acidic conditions. Acid-catalyzed decomposition typically initiates with the protonation of the hydroperoxide group. copernicus.orgcdnsciencepub.com

For α-hydroxyalkyl-hydroperoxides, a two-step acid-catalyzed hydrolysis pathway has been identified, with the first step being rate-limiting. copernicus.org In this initial step, a proton (H⁺), often from a hydronium ion (H₃O⁺(H₂O)n), attacks the -OOH group. This attack facilitates the rupture of the Cα-O bond, leading to the simultaneous formation of a carbocation intermediate and hydrogen peroxide (H₂O₂). copernicus.org Subsequently, the carbocation reacts with water molecules to yield the corresponding protonated alcohols. copernicus.org

In the gas phase, the decomposition of α-hydroxyalkyl-hydroperoxides can also be catalyzed by undissociated acids. acs.org These acid-catalyzed pathways are often favored over radical-forming pathways that involve the cleavage of the RO–OH bond, leading predominantly to the formation of carbonyl species and hydrogen peroxide. acs.org The effective rate constants for these undissociated acid-catalyzed carbonyl-forming pathways can be several orders of magnitude higher than those for water-catalyzed reactions. acs.org

Catalyzed Decomposition Mechanisms (e.g., Platinum Sol-Catalysis)

This compound can undergo catalyzed decomposition, with various catalysts accelerating its breakdown. Platinum sol is one such catalyst that has been studied for its effect on EHP decomposition in solution. kyoto-u.ac.jp

In platinum sol-catalyzed decomposition, this compound exhibits distinct kinetic behavior compared to other peroxides. Its decomposition follows first-order kinetics, with ethanol being the primary product. Comparative studies show that EHP has a concentration exponent (α) of 0.303, which falls between that of mthis compound (α = 0.434) and hydrogen peroxide (α ≈ 0.3). These differences in concentration exponents reflect variations in surface interaction and retardation effects during the catalytic process.

Beyond platinum sol, other heterogeneous catalysts, such as those containing gold (Au), silver (Ag), or copper (Cu), incorporated into sol-gel compounds, can also facilitate the decomposition of hydroperoxides. google.com

Table 3: Concentration Exponents (α) in Platinum Sol-Catalyzed Decomposition

CompoundConcentration Exponent (α)Primary ProductReference
This compound0.303Ethanol
Mthis compound0.434Methanol (B129727)
Hydrogen peroxide~0.3H₂O + O₂

Enzymatic Decomposition by Peroxidases (e.g., Chloroperoxidase)

Enzymatic decomposition of this compound is primarily mediated by peroxidases, with chloroperoxidase being a notable example. Chloroperoxidase, a heme protein, catalyzes the decomposition of this compound. nih.govresearchgate.net

The mechanism involves this compound reacting with chloroperoxidase to form an oxidized enzyme intermediate known as Compound I, with the concomitant release of ethanol. nih.gov Chloroperoxidase also facilitates N-demethylation reactions, such as the N-demethylation of N,N-dimethylaniline supported by this compound, yielding N-methylaniline and formaldehyde (B43269) in equimolar amounts. nih.govsemanticscholar.org This enzyme exhibits catalytic properties characteristic of both peroxidases and catalases. researchgate.net

Role in Chain Propagation and Branching Reactions

This compound plays a crucial role in the kinetics of chain propagation and branching reactions, particularly in low-temperature oxidation and combustion processes of hydrocarbons. rsc.orgrsc.org

In free-radical chain reactions, hydroperoxides like EHP are formed during the propagation step. wiley-vch.dersc.org These hydroperoxides are significant because they can subsequently initiate new radical chains through the unimolecular scission of their relatively weak O-O bond. wiley-vch.dersc.orgonepetro.org This O-O bond cleavage generates two radicals, which can then react with fuel molecules to produce more alkyl radicals, thereby propagating the chain. polimi.it

EHP acts as a branching agent in the slow combustion of hydrocarbons, such as diethyl ketone, especially at lower temperatures (e.g., below 300°C). rsc.org At these temperatures, EHP contributes to the degenerate branching of free radical chain schemes. rsc.org

In the context of hydrocarbon oxidation, hydroperoxides are considered a primary source of chain branching at low temperatures. polimi.it An important pathway involves the isomerization of alkylperoxy radicals (ROO•) to form hydroperoxide alkyl radicals. This intermediate can then associate with a second oxygen molecule, leading to further chain branching. nih.gov Additionally, the cross-reaction between alkyl peroxy radicals (e.g., C₂H₅O₂•) and hydroperoxyl radicals (HO₂•) regenerates this compound, which is a key step in chain propagation. researchgate.net This continuous formation and decomposition of hydroperoxides contribute to the autocatalytic acceleration observed in many oxidation processes. wiley-vch.de

Function as a Radical Initiator in Oxidation Processes

This compound, like other organic hydroperoxides, plays a crucial role as a radical initiator in various oxidation processes. wikipedia.orgwikidata.orgfishersci.fimims.comfishersci.cafishersci.seindiamart.com The inherent reactivity of hydroperoxides stems from the relatively weak oxygen-oxygen (O-O) bond within their structure, which possesses a bond dissociation energy typically ranging from 45 to 50 kcal/mol (190-210 kJ/mol). fishersci.seindiamart.comuni.lufishersci.fi This low bond energy facilitates homolytic cleavage, leading to the generation of highly reactive free radicals, primarily alkoxyl (RO•) and hydroxyl (HO•) radicals. wikipedia.orgwikidata.orgfishersci.fiindiamart.comcenmed.com

This compound is specifically utilized as a radical initiator in polymerization reactions. fishersci.fifishersci.caindiamart.com The decomposition of these hydroperoxides can be influenced by various catalysts, including metal-based systems. For example, Fenton-induced decomposition of hydroperoxides can yield alkoxyl radicals. wikipedia.org Additionally, the presence of hydroxyl radicals can enhance the decomposition of hydroperoxides. thegoodscentscompany.com

Participation in Peroxyl Radical Chemistry

This compound is intricately involved in peroxyl radical chemistry, both as a product and a reactant. Peroxyl radicals (ROO•) are commonly formed through the addition of molecular oxygen (O₂) to carbon-centered radicals (R•). mims.comrmreagents.com In the context of this compound, its formation has been observed in reactions involving ethyl peroxyl radicals (CH₃CH₂OO•). For example, experiments involving the gamma-irradiation of ethane-oxygen solutions at room temperature identified this compound as a major product, with its formation attributed to reactions of ethyl peroxy radicals.

The interaction between organic peroxyl radicals (RO₂) and hydroperoxyl radicals (HO₂) can lead to the formation of hydroperoxides (ROOH) and molecular oxygen (O₂), which is often the dominant pathway for alkyl peroxyl radicals. Research has also shown that organic hydroperoxides can be decomposed into free radicals, including peroxyl and alkyl radicals, by biological enzymes such as myeloperoxidase. Tertiary peroxyl radicals, through their self-reactions, can generate alkoxyl free radicals and molecular oxygen. In the case of primary ethyl peroxyl radicals, their decay can occur via the Russell pathway, resulting in the formation of molecular oxygen. Peroxyl radical addition to double bonds is a recognized chemical phenomenon.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is fundamentally governed by the strength of the O-O bond, which is notably weaker compared to C-C, C-H, and C-O bonds. fishersci.seindiamart.com This inherent weakness, typically quantified by a bond dissociation energy (BDE) of approximately 45–50 kcal/mol, is central to their function as radical sources. fishersci.seindiamart.comuni.lufishersci.fi For this compound (CH₃CH₂OOH), the O-O bond dissociation energy (D₀) has been determined to be less than 44 kcal mol⁻¹.

Computational studies have provided detailed insights into the bond dissociation energies of various alkyl hydroperoxides. For an ethyl group (R = ethyl), the following approximate bond dissociation energies have been calculated: D(ROO-H) at 357 kJ mol⁻¹, D(RO-OH) at 190 kJ mol⁻¹, and D(RO-O) at 263 kJ mol⁻¹.

The strength of the O-O bond is influenced by the surrounding chemical environment. Specifically, the electron-donating nature of the ethyl group in this compound modulates its stability and reactivity. fishersci.fi Generally, the bond dissociation energies D(R-OO) and D(R-OOH) tend to increase with greater methyl substitution at the alpha-carbon, while remaining relatively constant with increasing carbon chain length. Studies on other hydroperoxide derivatives have demonstrated that the presence of electron-withdrawing groups can enhance reactivity, whereas electron-donating groups can lead to decreased reactivity, highlighting the significant impact of the R group's electronic effects on the O-O bond's stability and the ease of radical formation.

Table 1: Selected Bond Dissociation Energies of Alkyl Hydroperoxides

Bond TypeApproximate Bond Dissociation Energy (kJ/mol)Reference
D(ROO-H)357
D(RO-OH)190
D(RO-O)263
D(O-O) for CH₃CH₂OOH< 184 (44 kcal/mol)
Generic O-O bond in peroxides190-210 (45-50 kcal/mol) fishersci.seindiamart.comuni.lufishersci.fi

Computational and Theoretical Studies of Ethyl Hydroperoxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential tools for understanding the intrinsic properties of molecules like ethyl hydroperoxide, offering detailed insights into their geometries, energy landscapes, and vibrational characteristics.

Geometries of Stable Rotational Conformers

Computational studies have identified and characterized the stable rotational conformers of this compound. Early ab initio calculations, such as those performed by Lay et al., optimized the geometries of stable rotational conformers at the RHF/6-31G* and MP2/6-31G* levels of theory. wikipedia.orgnih.gov More recent theoretical investigations have further refined the understanding of its conformational space. For instance, a study in 2024 identified three distinct conformers for this compound, denoted as 4-1, 4-2, and 4-3. The conformers 4-1 and 4-3 correspond to the previously studied trans and gauche conformations, respectively. Specifically, conformer 4-1 exhibits an OOCC dihedral angle of -176.7°, while conformer 4-3 has a dihedral angle of 71.0°. The 4-2 conformer was noted as theoretically or experimentally unexplored at the time of that study. Relative energies of these conformers were obtained at the CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ level of theory. lookchem.com

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) is critical for understanding the mechanisms and kinetics of chemical reactions involving this compound. Computational studies have explored various reaction pathways, particularly its unimolecular decomposition. A comprehensive theoretical study in 2020 investigated the unimolecular dissociation of this compound (EHP). The potential energy surface for these decomposition reactions was predicted at the CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p) level of theory. This study found that the dominant pathway for the unimolecular decomposition of CH₃CH₂OOH is the formation of the ethoxy radical (CH₃CH₂O) and a hydroxyl radical (OH) via direct O-O bond dissociation. lookchem.comanl.gov The branching ratio for this pathway was reported to be over 99% across a temperature range of 300 to 1000 K. lookchem.com

Beyond unimolecular decomposition, this compound can be involved in bimolecular reactions. For example, the reaction of the ethyl peroxy radical (C₂H₅O₂) with hydroxyl radicals (OH) has been studied computationally, leading to the formation of the trioxide C₂H₅O₃H. These calculations were performed at the CCSD(T)/6-311++G(2df,2p)//B3LYP/6-311+G(d,p) level of theory, illustrating the complexity of reaction pathways that can involve hydroperoxide species. wikidata.org Automated PES exploration methods are also being developed to discover novel reaction pathways and map out the PES, which can be applied to complex systems including low-temperature oxidation processes. uni.lu

Vibrational Frequencies and Spectroscopic Signatures

Vibrational frequencies provide a theoretical basis for interpreting experimental spectroscopic data. For this compound, harmonic vibrational frequencies were computed by Lay et al. at the RHF/6-31G* level of theory. wikipedia.orgnih.gov

In general, for hydroperoxides, the OH-stretching and COOH torsion vibrations are known to be strongly coupled. This coupling, combined with the double-well nature of the COOH torsion potential, leads to tunneling splitting of energy levels and results in complex spectra with multiple vibrational transitions in the OH-stretching regions. wikipedia.org Both OH-stretching and stretch-torsion combination features are typically observed. wikipedia.org Theoretical models, such as reaction path models and reduced-dimensional local mode models, are employed to describe these vibrational spectra. Anharmonic frequencies, often computed using methods like second-order vibrational perturbation theory, guide the assignment of observed infrared (IR) transitions in hydroperoxyalkyl radicals, a principle applicable to the characterization of this compound's spectroscopic signature. wikipedia.org

Thermochemical Property Predictions

Accurate thermochemical properties are crucial for modeling chemical processes, particularly in combustion and atmospheric chemistry. Computational methods offer reliable predictions for these properties.

Enthalpies of Formation (ΔHf°)

The standard enthalpy of formation (ΔHf°) is a key thermochemical property. For this compound (CH₃CH₂OOH), Lay et al. calculated a ΔHf°298 value of −41.5 ± 1.5 kcal mol⁻¹ using isodesmic reactions. wikipedia.orgnih.gov

More recent and highly accurate values are provided by databases like the Active Thermochemical Tables (ATcT). For instance, the ATcT, based on version 1.130 of the Thermochemical Network, reports a ΔHf°(298.15 K) for gaseous this compound (CH₃CH₂OOH) as -161.16 ± 0.72 kJ/mol (equivalent to approximately -38.52 ± 0.17 kcal/mol). Another ATcT version (1.124) lists a value of -161.16 ± 0.72 kJ/mol. These ATcT values are derived from a robust thermochemical network, which incorporates various experimental and theoretical data, and are designed to provide highly accurate enthalpies of formation. An automated computational thermochemistry protocol based on explicitly correlated coupled-cluster theory has also been developed to produce highly accurate enthalpies of formation for small- to medium-sized molecular species, including the ethyl peroxy family.

The consistency across different computational approaches and with comprehensive databases underscores the reliability of theoretically predicted thermochemical properties for this compound.

Table 1: Selected Thermochemical Properties of this compound (CH₃CH₂OOH)

PropertyValue (kcal mol⁻¹)Value (kJ mol⁻¹)Method/Source
Potential Energy Surface (ΔHf°) -41.5 ± 1.5-173.6 ± 6.3Isodesmic reactions (Lay et al., 1996) wikipedia.orgnih.gov
Potential Energy Surface (ΔHf°) -38.52 ± 0.17-161.16 ± 0.72Active Thermochemical Tables (ATcT, version 1.130)
Potential Energy Surface (ΔHf°) -38.94-162.92Direct integration over energy levels of internal rotational potentials (Simmie et al., 2008)

Bond Dissociation Energies (BDEs)

The bond dissociation energies (BDEs) of this compound are critical for understanding its stability and reactivity, particularly the weak oxygen-oxygen (O-O) bond, which is a common feature of peroxides. The O-O bond in hydroperoxides is notably weaker than typical C-C, C-H, and C-O bonds, generally ranging from 45 to 50 kcal/mol (190–210 kJ/mol). wikipedia.org

For this compound specifically, computational studies have reported the O-O BDE to be approximately 42.7 ± 1.5 kcal mol⁻¹. chemrxiv.org Experimental investigations involving vibrational-torsional excitation and direct overtone photodissociation have provided an upper limit for the O-O bond dissociation energy at D₀ < 44 kcal mol⁻¹. nih.gov Earlier reports by Simmie and coworkers suggested an O-O BDE of approximately 190 kJ/mol for alkyl hydroperoxides, which translates to about 45.4 kcal/mol. nih.gov Another study by Simmie and coworkers cited a value of 46.13 kcal/mol based on formation enthalpy data and calculations. scispace.comscribd.com

The following table summarizes the reported O-O bond dissociation energies for this compound:

Bond Dissociation Energy (O-O)UnitSource/Method
42.7 ± 1.5kcal mol⁻¹Computational study chemrxiv.org
< 44kcal mol⁻¹Experimental (photodissociation) nih.gov
~190 (~45.4)kJ mol⁻¹ (kcal mol⁻¹)Computational (Simmie et al.) nih.gov
46.13kcal mol⁻¹Computational (Simmie et al., based on enthalpy) scispace.comscribd.com

Standard Entropies (S°) and Heat Capacities (Cₚ(T))

Standard entropies (S°) and heat capacities (Cₚ(T)) are essential thermodynamic properties for kinetic modeling and understanding the energy landscape of chemical reactions. For this compound (CH₃CH₂OOH), the standard entropy at 298 K (S°₂₉₈) has been calculated as 76.1 cal mol⁻¹ K⁻¹. acs.orgcapes.gov.br

Heat capacities at constant pressure (Cₚ(T)) for this compound have been computed over a broad temperature range, typically from 300 K to 1500 K. These calculations often utilize the rigid-rotor−harmonic-oscillator approximation, incorporating information derived from ab initio studies. acs.orgcapes.gov.br

The following table presents selected constant pressure heat capacity values for gaseous this compound at various temperatures:

Temperature (K)Cₚ,gas (J/mol·K)
298.1582.64
30082.80
400100.12
500115.85
600129.20
800150.12
1000165.44
1500188.87
Source: NIST Chemistry WebBook, based on ab initio calculations by Lay T.H., 1996. nist.gov

Kinetic Modeling and Rate Constant Predictions

Kinetic modeling and rate constant predictions are crucial for describing the elementary reactions involving this compound, which are fundamental in complex chemical environments such as combustion and atmospheric chemistry. These predictions rely on advanced theoretical frameworks.

Transition State Theory (TST) is a widely applied theoretical framework for calculating reaction rate constants. For reactions involving this compound, TST is employed to determine temperature-dependent rate constants. researchgate.netnih.gov For instance, in the reaction of the hydroperoxyl radical (HO₂) with the ethylperoxy radical (C₂H₅O₂), TST has been used to calculate rate constants for the hydrogen abstraction pathway, which forms this compound and molecular oxygen on the triplet potential energy surface. researchgate.netnih.gov Conventional TST, often enhanced with tunneling corrections such as the asymmetric Eckart model, is utilized to improve the accuracy of rate constant predictions, especially for reactions involving hydrogen atom transfer. polimi.itrsc.org

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions, particularly those exhibiting pressure dependence. rsc.orgrsc.org RRKM/master equation calculations are frequently employed to investigate the unimolecular decomposition of this compound and other related species. acs.org This theory accounts for the conservation of total internal energy and total angular momentum within the reacting molecules. rsc.org Studies on the unimolecular decay of Criegee intermediates, which can lead to the formation of OH radical products, have shown that quantum mechanical tunneling plays a significant role in the 1,4 hydrogen transfer step, and RRKM calculations are crucial for modeling these processes. aip.org Furthermore, RRKM methods are used to calculate rate coefficients for reactions involving hydrogen atoms with this compound across various temperature ranges. sci-hub.sefigshare.com

Canonical Variational Transition State Theory (CVT) is an advanced extension of TST that aims to minimize the free energy of activation by varying the position of the transition state along the reaction path. When combined with tunneling corrections, such as the small-curvature tunneling (SCT) method, CVT provides highly accurate predictions for reaction rate coefficients. sci-hub.sefigshare.com This approach has been applied to study reactions of hydrogen atoms with this compound, enabling the calculation of rate coefficients over broad temperature ranges (e.g., 250–1500 K). sci-hub.sefigshare.com The inclusion of tunneling corrections is particularly important for reactions involving light atoms like hydrogen, where quantum mechanical tunneling effects can significantly influence reaction rates, especially at lower temperatures. sci-hub.se

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool to directly simulate the dynamics of chemical reactions from first principles, without relying on pre-defined potential energy surfaces. These simulations provide a detailed, atomistic view of bond breaking and formation processes. Ab initio dynamic studies have been conducted to investigate the reactions of hydrogen atoms with this compound. sci-hub.sefigshare.com In these studies, the geometries of stationary points (reactants, transition states, and products) are optimized using various quantum chemical theories, such as MP2, B3LYP, and M06-2X. sci-hub.sefigshare.com The electronic energies are further refined using high-level methods like CCSD(T) and QCISD(T) to ensure reliability. sci-hub.sefigshare.com Reactive molecular dynamics simulations have also been utilized to track the formation of this compound as a dominant product in thermo-oxidation reaction pathways, providing insights into its formation mechanisms from larger molecules. acs.orgresearchgate.net

Role of Ethyl Hydroperoxide in Environmental and Atmospheric Chemistry

Atmospheric Formation and Transformation Pathways

Ethyl hydroperoxide is an important, albeit less abundant, organic hydroperoxide in the atmosphere, with concentrations typically ranging from 10% to 40% of hydrogen peroxide levels 16streets.com. Its formation and transformation are governed by a series of complex chemical reactions in both gas and condensed phases.

Gas-Phase Photochemical Cycles

In the gas phase, this compound is primarily formed through the bimolecular recombination of peroxy radicals, specifically the reaction between the ethyl peroxy radical (C₂H₅O₂) and the hydroperoxy radical (HO₂) 16streets.comfishersci.atnih.gov. This reaction is a key daytime pathway for peroxide formation nih.gov.

Beyond radical recombination, EtOOH can also be formed from the combustion of alkanes and through the photocatalytic oxidation of ethane (B1197151) (CH₃CH₃) 16streets.comnih.gov. For instance, visible-light-responsive photocatalysts like Au/WO₃ have been demonstrated to facilitate the oxidation of ethane into this compound 16streets.comuni.lunih.govfishersci.co.ukwikipedia.org.

Computational studies indicate that this compound can also arise from the reaction of Criegee intermediates (CIs) with alkanes, involving a hydrogen transfer from the alkane to the terminal oxygen atom of the CI rmreagents.comwikipedia.org. The subsequent unimolecular dissociation of EHPO is also a recognized transformation pathway rmreagents.comwikipedia.org.

Aqueous Phase and Condensed Phase Reactions in Atmospheric Droplets and Aerosols

This compound is miscible with water, allowing its presence and reactions within atmospheric condensed phases such as cloud droplets, fog, and aqueous aerosols fishersci.atnih.gov. Organic hydroperoxides, including this compound, are generally labile and unstable in the liquid phase fishersci.at.

In condensed phases, the decomposition of this compound can be influenced by metal ions. For example, in the presence of Fe²⁺ in water at pH 2, this compound, similar to mthis compound, decomposes to produce corresponding alkoxy radicals (RO•) rather than hydroxyl radicals (OH•) fishersci.at. The decomposition rates of α-hydroxyalkyl hydroperoxides (a class of reactive organic hydroperoxides formed from Criegee intermediates and water) in aqueous media are known to increase with acidity, suggesting an H⁺-catalyzed decomposition mechanism for these species fishersci.at. Such α-hydroxyalkyl hydroperoxides are expected to predominantly reside in condensed phases due to their low vapor pressure or high water solubility fishersci.at.

Heterogeneous Reactions on Atmospheric Particles

Heterogeneous reactions, occurring on the surfaces of atmospheric particles, play a role in the fate of organic peroxides. While specific detailed mechanisms for this compound on particle surfaces are less extensively documented in the provided literature, organic peroxides, including EtOOH, are known to be involved in heterogeneous processes herts.ac.ukwikipedia.org. For instance, hydroperoxides, particularly hydrogen peroxide, play a significant role in the formation of secondary sulfate (B86663) in the aerosol phase through heterogeneous reactions nih.govfishersci.finih.gov. The reactions of sulfur dioxide (SO₂) with hydroperoxides produce sulfate and continuously supply hydrogen ions, which can catalyze further heterogeneous reactions nih.gov.

Contribution to Atmospheric Oxidative Capacity

Hydrogen peroxide and organic hydroperoxides, including this compound, serve as crucial indicators of the atmosphere's oxidative capacity wikipedia.orgnih.gov. These compounds are integral to gas-phase chemistry, participating in cycles involving odd-oxygen, odd-hydrogen, and organic peroxy radicals (e.g., O₃, HO₂, CH₃O₂) wikipedia.org.

Intermediate in Secondary Organic Aerosol (SOA) Formation Mechanisms

The formation of highly oxygenated molecules (HOMs) through gas-phase autoxidation reactions of RO₂ species, involving sequential H-shifts and O₂ additions, is a critical pathway for SOA formation, especially in low-NOx environments fishersci.at. These HOMs are often peroxide-rich and contribute substantially to SOA mass fishersci.at. The reaction of RO₂ with HO₂ is a well-known source of ROOH in the atmosphere, and a considerable proportion of RO₂ is converted to ROOH by HO₂ under relevant conditions, contributing to SOA formation fishersci.at.

Field observations have indicated a negative correlation between hydroperoxides and water-soluble organic compounds (WSOC), which are a considerable fraction of SOA, suggesting the importance of hydroperoxides in SOA formation nih.govfishersci.finih.gov. Hydroperoxides are considered an important link between sulfate and organic aerosols fishersci.fi.

Role in Photocatalytic Degradation Processes of Organic Matter and Polymers

Photocatalytic degradation processes involve the use of light to initiate chemical reactions that break down organic matter and polymers. Hydroperoxides, including this compound, can be involved in these processes, often acting as intermediates or sources of reactive species.

Studies have demonstrated the photocatalytic oxidation of ethane into this compound using visible-light-responsive photocatalysts, such as Au/WO₃ 16streets.comuni.lunih.govfishersci.co.ukwikipedia.org. For instance, a yield of 1887 µmol gcat⁻¹ of this compound was achieved in two hours under visible light irradiation at room temperature using Au/WO₃ nih.govfishersci.co.ukwikipedia.org. This yield could be further enhanced by increasing the reaction temperature to 100 °C, resulting in a six-fold increase to 11,233 µmol gcat⁻¹ with an apparent quantum efficiency of 17.9% at 450 nm nih.govfishersci.co.ukwikipedia.org. While this compound can be generated in ethane oxidation, it is generally considered an intermediate species due to its facile decomposition 16streets.comfishersci.co.uk.

Data Tables

The following table summarizes atmospheric detection limits for this compound and other related hydroperoxides:

CompoundAqueous Detection Limit (M)Gas-Phase Detection Limit (pptv)
Hydrogen Peroxide (H₂O₂)1.2 × 10⁻⁹ wikipedia.org5 wikipedia.org
Hydroxymthis compound (HOCH₂OOH)1.5 × 10⁻⁹ wikipedia.org7 wikipedia.org
Mthis compound (CH₃OOH)2.9 × 10⁻⁹ wikipedia.org13 wikipedia.org
Peroxyacetic Acid (CH₃C(O)OOH)16 × 10⁻⁹ wikipedia.org72 wikipedia.org
This compound (C₂H₅OOH)19 × 10⁻⁹ wikipedia.org84 wikipedia.org

Note: Gas-phase detection limits are based on an air sample flow rate of two standard liters per minute and a collection solution flow rate of 4 × 10⁻⁴ L min⁻¹ wikipedia.org.

The following table presents yields from the photocatalytic oxidation of ethane to this compound:

CatalystLight SourceTemperature (°C)Reaction Time (hours)Yield (µmol gcat⁻¹)Apparent Quantum Efficiency (%)
Au/WO₃Visible LightRoom Temperature21887 nih.govfishersci.co.ukwikipedia.orgNot specified nih.govfishersci.co.ukwikipedia.org
Au/WO₃Visible Light100211233 nih.govfishersci.co.ukwikipedia.org17.9 (at 450 nm) nih.govfishersci.co.ukwikipedia.org

Advanced Analytical Methodologies for Ethyl Hydroperoxide Research

Spectroscopic Techniques for Mechanistic and Kinetic Studies

Spectroscopic methods offer powerful tools for real-time monitoring and identification of transient species, providing critical data for understanding the kinetics and mechanisms of reactions involving ethyl hydroperoxide.

Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS) for Radical Intermediates

Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS), particularly Synchrotron VUV-PIMS (SVUV-PIMS), is a highly effective technique for detecting and quantifying radical intermediates and stable products in complex chemical systems, including those involving this compound. This method has been extensively utilized since 2010 to identify hydroperoxide intermediates in combustion autoxidation processes. nih.gov VUV-PIMS enables the accurate quantification of various hydroperoxides, such as mthis compound, this compound, and pentyl hydroperoxide, with a reported uncertainty of ±16% for this compound. nih.gov

Beyond quantification, VUV-PIMS, often coupled with theoretical calculations, provides deep mechanistic insights. For instance, it has been employed to study the self-reaction of ethyl peroxy radicals (C₂H₅O₂), a key precursor to this compound. Through these studies, products like acetaldehyde (B116499) (CH₃CHO), ethoxy radical (C₂H₅O), ethanol (B145695) (C₂H₅OH), and the dimeric diethyl peroxide (C₂H₅OOC₂H₅) have been clearly observed in photoionization mass spectra. mdpi.com The adiabatic ionization energy (AIE) of diethyl peroxide (C₂H₅OOC₂H₅) was precisely determined at 8.75 ± 0.05 eV using this technique. mdpi.com While powerful, the selectivity of PIMS can be limited when species of the same mass possess similar ionization energies. dlr.de

Table 1: Key Analytical Parameters and Findings for this compound Research

Analytical TechniqueParameter/FindingValue/DescriptionSource
VUV-PIMSQuantification Uncertainty (this compound)±16% nih.gov
VUV-PIMSAdiabatic Ionization Energy (Diethyl peroxide, C₂H₅OOC₂H₅)8.75 ± 0.05 eV mdpi.com
FT-IR SpectroscopyOOH stretching vibration band3600-3400 cm⁻¹ mdpi.com
FT-IR SpectroscopyTPPO absorption band (for hydroperoxide quantification)542 cm⁻¹ mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a direct and sensitive method for detecting and characterizing free radicals. This technique is extensively used to investigate the formation and reactivity of radicals generated during the decomposition of organic hydroperoxides, including this compound. capes.gov.brnih.govresearchgate.net

Through spin-trapping experiments, where highly reactive radicals are converted into more stable paramagnetic adducts, ESR has demonstrated the production of the ethyl peroxyl free radical (C₂H₅OO•) during the chloroperoxidase-catalyzed decomposition of this compound. capes.gov.br Furthermore, studies involving the incubation of this compound with human polymorphonuclear neutrophils (PMNs) or purified myeloperoxidase have led to the detection of DMPO (5,5-dimethyl-1-pyrroline N-oxide) radical adducts of peroxyl and alkyl radicals, with the alkyl radical identified as alpha-hydroxyethyl. nih.gov ESR's capability extends to identifying, quantifying, and measuring the reactivity of radical species formed in various oxidation-reduction reactions. researchgate.net The rate of disappearance of ESR signals can also be utilized for the kinetic analysis of radical formation in a given system. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Kinetic Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile tool for monitoring chemical reactions and identifying functional groups, making it valuable for kinetic studies of hydroperoxide transformations. A characteristic feature of hydroperoxide moieties is the distinctive -OOH stretching vibration band, which typically appears between 3600 and 3400 cm⁻¹. mdpi.com

FT-IR has been applied to characterize hydroperoxides formed during oxidation processes, such as 1-tert-butoxy-ethyl hydroperoxide (TBEHP) generated from the oxidation of ethyl t-butyl ether (ETBE). researchgate.net It is also employed to monitor the autoxidation of ethyl esters, for example, in the context of alkyd paints. universiteitleiden.nl For quantitative analysis of hydroperoxides, FT-IR spectroscopy can be used in conjunction with specific chemical reactions. A method involving the stoichiometric reaction of triphenylphosphine (B44618) (TPP) with hydroperoxides to produce triphenylphosphine oxide (TPPO) allows for accurate quantification by measuring the intense absorption band of TPPO at 542 cm⁻¹. mdpi.com In situ FT-IR monitoring has also been demonstrated for studying the oxidation of small olefins by hydroperoxo species, highlighting its utility in tracking reaction progress. nih.gov

Chromatographic Methods for Product Analysis and Quantification

Chromatographic techniques are indispensable for separating, identifying, and quantifying the diverse range of products formed during the decomposition or reaction of this compound.

Ion Chromatography for Decomposition Product Identification

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely applied for the analysis and quantification of hydroperoxides and their decomposition products. researchgate.netmdpi.com HPLC, particularly when coupled with postcolumn chemiluminescence (CL) detection, offers a highly sensitive and direct approach for hydroperoxide analysis, enabling detection at picomole levels. mdpi.com This technique is effective for separating and analyzing various hydroperoxide isomers, as demonstrated in studies of hydroperoxides generated by the oxidation of docosapentaenoic acid ethyl ester. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) also plays a crucial role in analyzing decomposition products, such as in detailed investigations of ethylbenzene (B125841) hydroperoxide decomposition. whiterose.ac.uk

Isotopic Labeling Techniques for Elucidating Reaction Mechanisms

Isotopic labeling techniques are powerful tools for unraveling the intricate pathways and mechanisms of chemical reactions by tracking the fate of specific atoms. These methods are particularly valuable in understanding the decomposition and reactivity of this compound. rsc.orgnih.govacs.orguow.edu.au

Studies on the base-induced decomposition of alkyl hydroperoxides, including this compound (CH₃CH₂OOH), have extensively utilized isotopic analogues. Experiments involving reactants like HO⁻ + CH₃OOH, HO⁻ + CD₃OOH, and H¹⁸O⁻ + CH₃OOH have provided critical data. nih.govacs.orguow.edu.au These investigations helped determine the intrinsic reaction efficiencies and provided strong support for the E(CO)₂ elimination mechanism, which involves the abstraction of an α-hydrogen by a base. nih.govacs.orguow.edu.au For instance, isotopic labeling in the HO⁻ + CH₃OOH reaction revealed specific interactions between H₂O and HO⁻ within the E(CO)₂ product complex. nih.govacs.orguow.edu.au In the case of the larger HO⁻ + CH₃CH₂OOH system, isotopic studies indicated a more statistical behavior during complex dissociation compared to its methyl analogue. nih.govacs.orguow.edu.au Beyond decomposition, isotope-labeling reactants have been instrumental in revealing the reaction pathway for the photocatalytic oxidation of ethane (B1197151) into this compound, suggesting that hydroxyl radicals (•OH) play a pivotal role in determining reaction selectivity and activity. rsc.org

Applications of Ethyl Hydroperoxide in Chemical Synthesis and Materials Science Research

Reagent in Advanced Organic Synthesis

Ethyl hydroperoxide is employed as a reagent and intermediate in numerous chemical synthesis processes. lookchem.com Its reactive nature allows it to facilitate the conversion of specific compounds into their oxidized forms, which is essential for the synthesis of various organic molecules. lookchem.com

In organic chemistry, this compound can be utilized as an oxidizing agent, contributing to the production of epoxides. lookchem.com Epoxidation reactions involve the transfer of an oxygen atom to an alkene to form an epoxide. wikipedia.org While various peroxidized reagents, such as tert-butyl hydroperoxide (TBHP) and ethylbenzene (B125841) hydroperoxide, are commonly used as oxygen sources in industrial epoxidation processes, hydroperoxides in general are known to function as electrophilic oxygen atom transfer agents when coordinated to a metal center, leading to the formation of epoxides. wikipedia.orgresearchgate.netwikipedia.org

This compound is used as a radical initiator in polymerization reactions. Organic peroxides, including hydroperoxides, are widely employed in polymer chemistry to initiate the polymerization of olefins, leading to the formation of various polymers. wikipedia.org The initiation process typically involves the homolytic cleavage of the peroxide's O-O bond, generating free radicals that can then start chain-growth polymerization. wikipedia.orgtcichemicals.com This property is also leveraged to modify polymers through grafting or visbreaking, and to cross-link polymers to create thermoset materials. wikipedia.org

This compound acts as an intermediate in the synthesis of a range of organic compounds. lookchem.com Its role in oxidation reactions makes it a precursor for the formation of desired molecules, including certain pharmaceutical compounds. lookchem.com Furthermore, this compound has been identified as an intermediate in the reaction of Criegee intermediates with alkanes, involving hydrogen transfer from the alkane.

Utility as a Radical Initiator in Polymerization Processes

Role in Propellant Chemistry and Combustion Science

This compound plays a role in propellant formulation and is a significant intermediate in combustion processes. It can be incorporated into rocket propellants due to its capacity to release oxygen, which is necessary for the combustion process in rocket engines. lookchem.com In combustion science, hydroperoxides are critical intermediates formed during the autoxidation of fuels at elevated temperatures (approximately 400–1000 K). nih.govresearchgate.net They are crucial for understanding the chemistry of HOx, NOx, and O3, and are involved in the formation and aging of secondary organic aerosols in the atmosphere, as well as in fuel autoignition in combustion engines. nih.govresearchgate.net For instance, this compound is formed during the combustion autoxidation of n-pentane. nih.gov The decomposition of hydroperoxides, which can be accelerated by metal salts, is a key aspect of hydrocarbon oxidation. ufpr.br

Application in Advanced Materials Development Requiring Controlled Oxidation

In materials science, this compound finds application in the development of advanced materials, such as polymers and composites. lookchem.com Its involvement in controlled oxidation processes is vital for achieving specific material properties. lookchem.com The ability of organic peroxides to initiate polymerization, as discussed in Section 7.1.2, directly contributes to the creation of materials like glass-reinforced plastics, which utilize acrylic, unsaturated polyester, and vinyl ester resins. wikipedia.org

Q & A

Q. How can ethyl hydroperoxide (C₂H₅OOH) be quantified in atmospheric samples with high sensitivity?

this compound is detected using high-performance liquid chromatography (HPLC) coupled with postcolumn derivatization and fluorescence detection. Gas-phase samples are collected via aqueous scrubbing, and hydroperoxides react with peroxidase and p-hydroxyphenylacetic acid to yield fluorescent products. This method achieves detection limits of 19 × 10⁻⁹ M in solution (84 pptv in air) . Calibration requires accounting for temperature, pressure, and flow rates to ensure reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound must be tested regularly for peroxides using Method A (test strips) or Method B (iodide test) to ensure concentrations remain below 10 ppm. Test strips are suitable for routine monitoring, while iodide tests provide quantitative results. Storage under inert gases (e.g., nitrogen) and adherence to maximum retention times minimize explosion risks. Contaminated materials require stabilization (e.g., dilution with inert solvents) before disposal .

Q. What experimental approaches are used to synthesize this compound for mechanistic studies?

this compound forms via the cross-reaction of ethyl peroxy radicals (C₂H₅O₂) with hydroperoxyl radicals (HO₂) in low-NO₃ atmospheric conditions. This reaction is studied using vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) to track radical intermediates and product yields (~100% under controlled conditions) .

Advanced Research Questions

Q. How do discrepancies between simulated and experimental this compound profiles in combustion studies arise?

Discrepancies often stem from uncertainties in rate constants for self-reactions of C₂H₅O₂ or competing pathways (e.g., isomerization). Synchrotron photoionization mass spectrometry in jet-stirred reactors (JSRs) reveals that this compound formation peaks at 550–600 K in n-heptane oxidation. Adjustments to kinetic models, such as refining branching ratios for C₂H₅O₂ + HO₂ vs. C₂H₅O₂ self-reactions, improve alignment with experimental data .

Q. How does this compound influence atmospheric oxidation capacity?

As a terminal product of C₂H₅O₂ + HO₂ reactions, this compound acts as a net sink for peroxy radicals, reducing ozone formation in low-NO₃ environments. Its atmospheric lifetime depends on photolysis rates and humidity-driven decomposition. Field measurements using scrubbing-HPLC systems show seasonal variability, with higher concentrations in polluted urban areas .

Q. What analytical challenges occur when detecting this compound alongside other hydroperoxides?

Co-elution of mthis compound (CH₃OOH) and hydroxymthis compound (HOCH₂OOH) in HPLC requires optimized mobile phases (e.g., acetate buffers) and column selectivity. Photoionization cross-section data (e.g., σ = 8.2 Mb at 10.5 eV for C₂H₅OOH) from vacuum ultraviolet spectroscopy can distinguish overlapping species in mass spectra .

Q. How do acid-catalyzed reactions affect this compound stability in heterogeneous systems?

In sulfuric acid solutions, this compound decomposes via nucleophilic attack, forming ethanol and sulfate esters. Kinetic studies using FT-IR and ion chromatography show that decomposition rates increase with acid concentration (>50% H₂SO₄), necessitating pH-controlled storage for long-term stability .

Methodological Considerations

  • Detection Limits : this compound’s low volatility requires cryogenic trapping or aqueous collection to prevent losses during sampling .
  • Kinetic Modeling : Master Equation Solver for Multi-Energy Well Reactions (MESMER) is used to simulate pressure-dependent reactions in atmospheric models .
  • Safety Testing : Peroxide test strips (Method A) must be validated against iodide titration (Method B) for accuracy in organic matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.